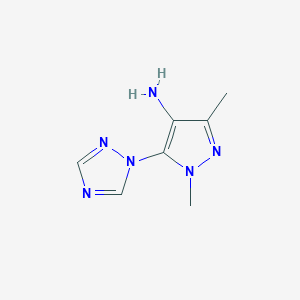

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

描述

属性

IUPAC Name |

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-5-6(8)7(12(2)11-5)13-4-9-3-10-13/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRPEWSRUJGFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine typically involves:

- Synthesis of the pyrazole core, often starting from 1,3-dimethyl-1H-pyrazol-4-amine or related intermediates.

- Formation of the 1,2,4-triazole ring via cyclization reactions involving hydrazine derivatives and orthoesters.

- Coupling or substitution at the 5-position of the pyrazole ring with the triazole moiety.

Preparation of 1,2,4-Triazole Derivatives

A robust and facile method for synthesizing 1,2,4-triazole derivatives involves the following steps, as detailed in recent research:

- Starting with p-phenylenediamine, reflux it with dimethylformamide dimethylacetal (DMFDMA) to form a formamidine intermediate.

- React this intermediate with hydrazine monohydrate in the presence of a catalytic amount of pyridine to produce a formimidohydrazide intermediate.

- Reflux this intermediate with an excess of triethyl orthoformate (TEOF) or other triethyl orthoalkylates (e.g., triethyl orthoacetate or triethyl orthopropionate) to cyclize and form the 1,2,4-triazole ring.

This method is advantageous due to its simplicity, higher yields, shorter reaction times, and economical reagents compared to previously reported procedures using p-toluenesulfonic acid and o-xylene reflux for 24 hours.

Synthesis of Substituted Pyrazole Intermediates

For the pyrazole component, 1,3-dimethyl-1H-pyrazol-4-amine can be prepared through multi-step reactions involving nitration and reduction:

Coupling of Pyrazole and Triazole Units

The linkage of the 1,2,4-triazole ring to the 5-position of the pyrazole ring is generally achieved via nucleophilic substitution or coupling reactions involving:

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from the literature for the synthesis of 1,2,4-triazole derivatives and their pyrazole conjugates:

| Step | Reactants/Intermediates | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Phenylenediamine + DMFDMA | Reflux in DMF or xylene | 3 h | Good | Formation of formamidine |

| 2 | Formamidine + Hydrazine monohydrate + Pyridine | Reflux in ethanol | 6 h | Moderate | Formation of formimidohydrazide |

| 3 | Formimidohydrazide + Triethyl orthoformate | Reflux in excess TEOF | 4–6 h | Good | Cyclization to 1,2,4-triazole |

| 4 | Pyrazole nitration and reduction | 50% HNO3 + 20% oleum; then hydrazine hydrate | 2 h + heating | Moderate | Preparation of 1,3-dimethyl-1H-pyrazol-4-amine |

| 5 | Aminopyrazole + Aryl diazonium salts | Coupling reaction | Varies | Moderate | Formation of triazolyl-pyrazole |

Analytical Characterization

The synthesized 1,2,4-triazole and pyrazole derivatives are typically characterized by:

- Infrared spectroscopy (IR) showing characteristic CN and NH bands.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirming substitution patterns and methyl groups.

- Mass spectrometry (MS) confirming molecular weights consistent with the proposed structures.

- Elemental analysis and sometimes X-ray crystallography for structural confirmation.

Summary of Advantages of the Reported Preparation Method

- The use of p-phenylenediamine and triethyl orthoalkylates provides an economical and straightforward route to 1,2,4-triazoles.

- The method avoids long reflux times and harsh acidic conditions used in older protocols.

- The approach allows easy modification of substituents on the triazole ring by varying the orthoalkylate reagent.

- The pyrazole synthesis via nitration and reduction is a classical and reliable approach to obtain the amino-substituted pyrazole intermediate.

- Coupling reactions with diazonium salts or direct substitution yield the target compound with moderate to good yields.

化学反应分析

Types of Reactions

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring .

科学研究应用

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine is in antifungal therapy. Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various fungal pathogens by disrupting their cell membrane integrity and function .

Anticancer Potential

Emerging studies suggest that this compound may also have anticancer properties. Investigations into its structure have revealed interactions with specific cellular pathways involved in cancer proliferation and survival. Preliminary data indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

Fungicides

In agricultural science, this compound has been explored as a potential fungicide. Its effectiveness against plant pathogens could help in developing new formulations to protect crops from fungal diseases. The compound's ability to inhibit ergosterol synthesis is particularly relevant in this context .

Plant Growth Regulation

Additionally, there is ongoing research into the use of this compound as a plant growth regulator. It has been suggested that triazole derivatives can modulate plant growth responses by interacting with hormonal pathways, potentially leading to improved crop yields and stress resistance .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the development of advanced materials with tailored functionalities .

Nanotechnology

The compound's potential application in nanotechnology is also being investigated. It can serve as a precursor for synthesizing nanoparticles with specific catalytic or electronic properties. Research is ongoing to explore its role in the development of nanocomposites for various applications including sensors and drug delivery systems .

Case Studies and Research Findings

作用机制

The mechanism of action of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thiazole vs. Pyrazole Derivatives

The replacement of the pyrazole ring with a thiazole core, as in 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (), alters electronic properties and bioactivity. Thiazole derivatives are associated with anticancer activity due to enhanced π-π stacking and hydrogen-bonding capabilities, whereas pyrazole-triazole hybrids (like the target compound) may exhibit stronger antifungal or herbicidal effects .

Imidazole-Substituted Analogues

In 4-{4-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine (), the imidazole substituent introduces greater basicity and hydrogen-bond donor capacity compared to the triazole group.

Substituent Effects on Bioactivity and Physicochemical Properties

Alkyl Group Variations

Methyl vs. Ethyl Groups :

The target compound’s 1,3-dimethyl groups contribute to metabolic stability and moderate lipophilicity. In contrast, 4-(1-ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine () and 5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine () feature ethyl substituents, which increase lipophilicity and may prolong half-life but could reduce solubility .- Bulkier Aryl Groups: Bitertanol (), a triazole fungicide, incorporates a biphenyl group, significantly enhancing steric bulk and hydrophobic interactions. This structural feature improves binding to fungal cytochrome P450 enzymes but may limit bioavailability compared to smaller analogues like the target compound .

Sulfur-Containing Derivatives

5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives () include sulfanyl groups that enhance electron-withdrawing effects and oxidative stability. These compounds exhibit potent enzyme inhibition, suggesting that sulfur incorporation could be a strategic modification for targeting thiol-dependent pathways .

Key Findings and Implications

Substituent Position Matters: The 1,3-dimethyl configuration in the target compound balances solubility and stability, whereas bulkier groups (e.g., biphenyl in Bitertanol) enhance target binding but reduce bioavailability.

Heterocyclic Core Defines Activity : Pyrazole-triazole hybrids excel in antifungal applications, while thiazole-triazole derivatives show promise in oncology.

Synthetic Flexibility : Alkylation and cyclocondensation strategies enable rapid diversification, supporting high-throughput drug discovery .

生物活性

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

- Chemical Formula : C8H8N6

- Molecular Weight : 188.19 g/mol

- IUPAC Name : 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-amine

Biological Activities

The biological activities of this compound have been studied extensively. Key findings include:

Anticancer Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : The compound showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines with GI50 values ranging from 0.127 to 0.560 µM .

The mechanism by which this compound exerts its anticancer effects involves:

- CDK2 Inhibition : It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The most potent derivatives demonstrated a Ki value of 0.005 µM .

Other Biological Activities

Besides anticancer properties, the compound has also shown:

- Antiviral Activity : Some derivatives of pyrazole compounds have been noted for their antiviral properties, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the pyrazole and triazole moieties can significantly impact the biological activity:

- Substituent Effects : Variations in substituents on the pyrazole ring influence the compound's potency and selectivity towards different cancer types.

常见问题

Basic: What are the recommended synthetic routes for 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example:

- Step 1: Condensation of 1,2-dimethylpropyl ketone derivatives with hydrazines to form hydrazone intermediates.

- Step 2: Cyclization under controlled pH (e.g., using HCl or NaOH) to form the pyrazole core.

- Step 3: Functionalization with a 1,2,4-triazole group via nucleophilic substitution or coupling reactions.

Optimization Strategies:

- Use continuous flow reactors to enhance reaction efficiency and yield .

- Employ catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure purity (>95%) .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations are critical for analyzing electronic properties:

- Geometry Optimization: Use the B3LYP/6-311G(d,p) basis set to determine bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonding) .

- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict reactivity sites. For example, a small HOMO-LUMO gap indicates higher reactivity .

- Molecular Electrostatic Potential (MEP): Map electron density to identify nucleophilic/electrophilic regions, guiding derivatization strategies .

Software Tools:

- Gaussian 09 or ORCA for DFT workflows.

- CrystalExplorer for visualizing intermolecular interactions in crystal lattices .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Validation: Cross-reference experimental data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Methodological Answer:

Intermolecular forces (e.g., N-H⋯N hydrogen bonds) dictate stability and solubility:

- Hydrogen Bonding: Stabilizes crystal packing, as seen in S(6) ring motifs and zigzag supramolecular chains .

- Impact on Solubility: Strong lattice interactions reduce solubility in polar solvents; co-crystallization with solubilizing agents (e.g., cyclodextrins) may mitigate this .

- Thermal Stability: Robust hydrogen-bonded networks correlate with high decomposition temperatures (>200°C), as observed in structurally analogous triazole-pyrazole hybrids .

Experimental Validation: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal behavior .

Basic: What are the key considerations when scaling up synthesis from laboratory to pilot-scale?

Methodological Answer:

- Reactor Design: Transition from batch to continuous flow reactors to maintain reaction control and improve yield .

- Purification: Use column chromatography or recrystallization with solvents optimized for large-scale operations (e.g., ethanol/water mixtures) .

- Safety Protocols: Monitor exothermic reactions using in-line sensors and implement inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Validation: Ensure compound purity via HPLC (>95%) and elemental analysis to rule out impurities as confounding factors .

- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- SAR Studies: Compare activity with structural analogs (e.g., triazole substituents) to identify critical pharmacophores. For example, fluorobenzyl groups in analogs enhance antimicrobial activity .

Data Reconciliation: Apply multivariate statistical analysis to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Advanced: What strategies validate the compound’s stability under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via LC-MS .

- Photostability: Use UV chambers (λ = 254–365 nm) to assess light-induced decomposition; aromatic triazoles often show higher photostability than aliphatic analogs .

- pH Stability: Conduct kinetic studies in buffered solutions (pH 1–13) to identify hydrolysis-prone sites (e.g., methyl groups on pyrazole) .

Basic: How can researchers access crystallographic data for this compound, and which software tools are recommended?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。